molecular formula C15H11N3O B2958144 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide CAS No. 1394811-73-4

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide

Cat. No.: B2958144
CAS No.: 1394811-73-4
M. Wt: 249.273
InChI Key: RBSRZVMJSOFOHL-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is a cyanoacrylamide derivative characterized by a pyridinylphenyl substituent at the β-position of the acrylamide backbone. For example, derivatives of this scaffold, such as compound 13q [(R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-4-yl)acrylamide], have been synthesized and evaluated as TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors . The pyridin-4-yl group enhances binding affinity to kinase domains, while the acrylamide moiety facilitates covalent interactions with cysteine residues in target proteins, a common strategy in irreversible inhibitor design.

Properties

IUPAC Name

(E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSRZVMJSOFOHL-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide can be achieved through the Knoevenagel condensation reaction. This involves the reaction of 3-(pyridin-4-yl)benzaldehyde with cyanoacetamide in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a DNA-binding agent and its ability to interact with proteins such as bovine serum albumin.

    Medicine: Explored for its anticancer properties, particularly against colon and breast cancer cells. It has shown significant cytotoxic activity in vitro.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, causing strand breaks and inhibiting replication. It also generates reactive oxygen species upon irradiation, leading to oxidative stress and cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Nitrogen Substituents : Bulky groups like 4-sulfamoylphenyl or 3-ethoxypropyl increase molecular weight and may reduce solubility, whereas smaller groups (e.g., H) favor membrane permeability.

Key Findings :

  • TAK1 Inhibition : The pyridin-4-yl group in the target compound enables potent kinase inhibition, likely due to π-π stacking with aromatic residues in the ATP-binding pocket .
  • Anti-Proliferative Activity : Sulfamoylphenyl analogues (e.g., compound 20 in ) show higher efficacy against HT-29 cells than pyridine derivatives, possibly due to enhanced hydrogen bonding with sulfonamide groups.
  • Antioxidant Activity: Methoxyphenyl and phenolic substituents (e.g., in ) exhibit radical scavenging, absent in pyridinyl derivatives, highlighting substituent-dependent activity.

Biological Activity

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a cyano group, an acrylamide moiety, and a pyridine-substituted phenyl ring, suggests diverse interactions with biological targets. This article explores its biological activity, focusing on its anticancer properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical formula of this compound is C14H12N4O, with a molecular weight of approximately 240.27 g/mol. The presence of the acrylamide functional group and the cyano substituent influences its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various enzymes involved in cancer progression:

  • Enzyme Inhibition : Derivatives of this compound have shown inhibitory activity against TAK1 (TGF-beta activated kinase 1), with IC50 values in the low nanomolar range, indicating potent activity against cancer cell lines .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Molecular Docking Studies : These studies reveal effective binding with proteins involved in cell signaling pathways related to cancer progression .
  • DNA Binding : The compound has been investigated for its potential as a DNA-binding agent, which may contribute to its anticancer effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and features of compounds structurally related to this compound:

Compound NameKey FeaturesUnique Aspects
2-Cyano-N-(4-pyridinyl)-N'-(3-pyridinyl)ureaUrea derivative with pyridine substitutionsPotentially different mechanisms of action
2-Cyano-N-(4-methylpyridin-2-yl)-N'-(phenyl)ureaUrea derivative with methylpyridineEnhanced solubility due to methyl group
2-Cyano-N-(pyrimidin-4-yl)-N'-(phenyl)ureaUrea derivative featuring a pyrimidine ringDifferent electronic properties influencing reactivity

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Anticancer Studies : A study highlighted the compound's cytotoxic effects against colon and breast cancer cells, demonstrating significant in vitro activity .
  • Enzyme Interaction Studies : Research has shown that this compound can act as a reversible inhibitor of kinases, which are crucial in various signaling pathways related to cancer .

Q & A

Basic: What are the standard synthetic routes for 2-cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide, and how do reaction conditions influence yield?

Methodological Answer:
The Knoevenagel condensation is a common method for synthesizing acrylamide derivatives. For example, cyanoacetamide derivatives react with substituted benzaldehydes under reflux in ethanol, catalyzed by piperidine (3 drops), yielding products with >80% purity after recrystallization . Key factors include:

  • Catalyst : Piperidine enhances nucleophilic attack by deprotonating the active methylene group.
  • Solvent : Ethanol balances polarity and boiling point (78°C) for efficient reflux.
  • Substituent effects : Electron-withdrawing groups (e.g., pyridinyl) on the aldehyde improve electrophilicity, accelerating condensation.

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